5-Bromo-4-methyl-2-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

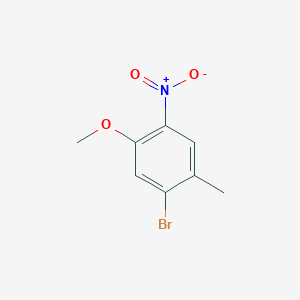

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQRVVVHNGPSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-4-methyl-2-nitroanisole chemical properties

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroanisole for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 1089281-86-6), a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical applications, grounded in authoritative chemical principles.

Core Molecular Identity and Physicochemical Profile

This compound is an organic compound characterized by an anisole framework substituted with bromo, methyl, and nitro groups.[1] The specific arrangement of these functional groups dictates its electronic properties and reactivity, making it a versatile intermediate.

The IUPAC name for this compound is 1-bromo-5-methoxy-2-methyl-4-nitrobenzene.[2] Its molecular structure is visualized below.

Caption: 2D structure of this compound.

Table 1: Key Identifiers and Computed Physicochemical Properties The following table summarizes the essential identifiers and computed properties for this compound. It is critical to note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, values from computational models are provided.

| Property | Value | Source |

| CAS Number | 1089281-86-6 | [1][3] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| IUPAC Name | 1-bromo-5-methoxy-2-methyl-4-nitrobenzene | [2] |

| XLogP3 (Computed) | 2.8 | [2][4] |

| Topological Polar Surface Area | 55.1 Ų | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2][4] |

| Rotatable Bond Count | 1 | [2][4] |

Synthetic Strategy: A Regiochemical Analysis

While specific preparations of this compound are not extensively documented, a logical synthetic route can be devised based on fundamental principles of electrophilic aromatic substitution. The key challenge lies in controlling the regiochemistry of the nitration and bromination steps. A plausible retro-synthetic approach suggests starting from a more readily available precursor, 4-methylanisole.

Proposed Synthetic Workflow:

Caption: Key reaction pathways for synthetic diversification.

Predicted Spectroscopic Signature

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~7.8-8.0 ppm (s, 1H, H-3) δ ~7.0-7.2 ppm (s, 1H, H-6) δ ~3.9-4.0 ppm (s, 3H, -OCH₃) δ ~2.3-2.4 ppm (s, 3H, -CH₃) | The proton at C3 is deshielded by the adjacent electron-withdrawing nitro group. The proton at C6 is in a more neutral environment. The methoxy and methyl protons appear as sharp singlets in their expected regions. |

| ¹³C NMR | 8 distinct signals expected. C-NO₂ (~145-150 ppm) C-O (~155-160 ppm) C-Br (~110-115 ppm) Aromatic C-H (~115-130 ppm) C-CH₃ (~135-140 ppm) -OCH₃ (~56 ppm) -CH₃ (~20 ppm) | The chemical shifts are dictated by the electron-donating and withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) show the most significant shifts. |

| IR Spectroscopy | ~2950-2850 cm⁻¹ (C-H stretch) ~1600, ~1480 cm⁻¹ (C=C aromatic stretch) ~1520 cm⁻¹ (asymmetric NO₂ stretch) ~1340 cm⁻¹ (symmetric NO₂ stretch) ~1250 cm⁻¹ (Ar-O-C stretch) | These absorption bands are characteristic of the functional groups present in the molecule. The strong stretches for the nitro group are particularly diagnostic. |

Protocol Example: Reduction of the Nitro Group

To illustrate the practical application of this compound, the following is a detailed, self-validating protocol for the reduction of the nitro group to an amine, a crucial step for further derivatization.

Objective: To synthesize 5-Bromo-4-methyl-2-aminoanisole.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH), 5M solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. Slowly add concentrated HCl. Causality: The reaction is exothermic; slow addition prevents overheating. HCl creates the acidic medium required for the reduction mechanism.

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours). Trustworthiness: TLC provides a direct visual confirmation of reaction completion, preventing premature workup or unnecessary heating.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly basify the mixture by adding 5M NaOH solution until the pH is ~8-9. A white precipitate of tin salts will form. Causality: Basification deprotonates the newly formed aniline, making it soluble in organic solvents, and precipitates the tin as its hydroxide.

-

Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄. Causality: The washes remove residual acid and water, ensuring the purity of the final product upon solvent evaporation.

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product, 5-Bromo-4-methyl-2-aminoanisole, can be further purified by column chromatography if necessary.

Safety and Handling

As a halogenated nitroaromatic compound, this compound must be handled with appropriate care. While a specific MSDS is not widely available, data from structurally related compounds suggest the following precautions.

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, and may cause skin and eye irritation. [5]* Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is based on analogous structures. Always consult a specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

References

- PubChem. This compound | C8H8BrNO3 | CID 59441753. [Link]

- PubChem. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008. [Link]

- PubChem. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744. [Link]

- ChemDmart.

Sources

- 1. CAS 1089281-86-6: this compound [cymitquimica.com]

- 2. This compound | C8H8BrNO3 | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rndmate.com [rndmate.com]

- 4. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

5-Bromo-4-methyl-2-nitroanisole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-2-nitroanisole

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of this compound. As a substituted nitroaromatic compound, this molecule serves as a valuable model for illustrating the synergistic application of modern analytical techniques in chemical research and drug development. This document details the logical workflow, from establishing molecular weight and formula with Mass Spectrometry (MS), identifying key functional groups via Infrared (IR) Spectroscopy, to mapping the precise atomic connectivity using Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and data interpretation frameworks described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who require a robust methodology for characterizing novel chemical entities.

Introduction

This compound is an organic compound built on a substituted anisole framework.[1] Its structure incorporates a bromine atom, a methyl group, and a nitro group, substituents that significantly influence its chemical reactivity and potential applications.[1] Such halogenated and nitrated aromatic compounds are common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given the critical importance of unambiguous molecular structure in determining a compound's function and safety, a rigorous and systematic approach to its characterization is paramount.

Proposed Structure and Physicochemical Properties

The hypothesized structure of the target compound is presented below, along with its key identifying properties compiled from authoritative chemical databases.

Figure 1: Chemical Structure of this compound

| Property | Value | Source |

| IUPAC Name | 1-bromo-5-methoxy-2-methyl-4-nitrobenzene | PubChem[2] |

| CAS Number | 1089281-86-6 | CymitQuimica[1] |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[2] |

| Molecular Weight | 246.06 g/mol | PubChem[2] |

| Appearance | Pale yellow to brown solid (predicted) | CymitQuimica[1] |

The Synergistic Analytical Workflow

Structure elucidation is not a linear process but an integrated one, where different analytical techniques provide complementary information. The strength of a structural assignment lies in the convergence of evidence from multiple, independent methods. Our approach begins with a broad assessment of molecular weight and composition, narrows down to the identification of functional groups, and culminates in the precise mapping of the atomic framework.

Caption: Key fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While MS gives us the formula, IR spectroscopy provides rapid confirmation of the chemical "families" present. Its power lies in identifying specific covalent bonds based on their vibrational frequencies. For this molecule, the nitro group (-NO₂) provides an unmistakable and intense signature, offering a high-confidence checkpoint.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its bond vibrations.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) is generated.

Data Interpretation and Validation

The IR spectrum is interpreted by correlating absorption bands with known vibrational frequencies of functional groups. [3]The most diagnostic peaks for this compound are those of the nitro group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~1530 | N-O Asymmetric Stretch | Aromatic Nitro (-NO₂) ** | Strong, unambiguous evidence for the nitro group.[4][5] |

| ~1350 | N-O Symmetric Stretch | Aromatic Nitro (-NO₂) ** | Strong, second key confirmation for the nitro group.[5][6] |

| ~3100-3000 | C-H Aromatic Stretch | Benzene Ring | Confirms the aromatic core. |

| ~2950-2850 | C-H Aliphatic Stretch | -CH₃, -OCH₃ | Confirms methyl and methoxy groups. |

| ~1600 & ~1475 | C=C Aromatic Stretch | Benzene Ring | Supports the presence of the aromatic ring. |

| ~1250 | C-O Asymmetric Stretch | Aryl-Alkyl Ether | Confirms the anisole (methoxybenzene) moiety. |

The presence of the two very strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is considered definitive proof for the nitro functional group. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Causality: NMR is the ultimate tool for structure elucidation, providing a detailed map of the carbon and hydrogen atom connectivity. [3]By analyzing chemical shifts (electronic environment), integration (proton count), and coupling (neighboring protons), we can piece together the exact arrangement of the atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded and Fourier transformed. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum into single lines for each unique carbon.

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum will account for all 8 protons in the molecule, grouped by their distinct chemical environments.

| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.8 | 1H | Singlet | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It has no adjacent protons, hence it is a singlet. |

| ~7.2 | 1H | Singlet | H-6 | This proton is ortho to the bromine atom and meta to the nitro group. It is less deshielded than H-3. It has no adjacent protons, resulting in a singlet. |

| ~3.9 | 3H | Singlet | -OCH₃ | Protons of a methoxy group typically appear in this region. The signal is a singlet as there are no adjacent protons. |

| ~2.4 | 3H | Singlet | -CH₃ | Protons of a methyl group attached to an aromatic ring appear in this region. The signal is a singlet. |

¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, one for each unique carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C-1 (C-OCH₃) | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield. |

| ~148 | C-2 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group is also strongly deshielded. |

| ~140 | C-4 (C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~130 | C-6 | Aromatic CH carbon. |

| ~125 | C-3 | Aromatic CH carbon, influenced by the adjacent nitro group. |

| ~115 | C-5 (C-Br) | The carbon attached to bromine (ipso-carbon) shows a moderate shift. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~20 | -CH₃ | The carbon of the methyl group attached to the ring. |

Data Synthesis and Final Structure Confirmation

The definitive structural proof is achieved when all spectroscopic data converge to support a single, unambiguous structure.

Sources

- 1. CAS 1089281-86-6: this compound [cymitquimica.com]

- 2. This compound | C8H8BrNO3 | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

A Technical Guide to 5-Bromo-4-methyl-2-nitroanisole (CAS: 1089281-86-6): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

5-Bromo-4-methyl-2-nitroanisole is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable intermediate in synthetic organic chemistry.[1] With the CAS number 1089281-86-6, this molecule incorporates a bromine atom, a nitro group, a methyl group, and a methoxy group on a benzene ring, offering multiple reaction sites for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a logically derived synthetic pathway based on fundamental electrophilic aromatic substitution principles, predictive spectroscopic signatures, and its potential applications as a versatile chemical building block. The discussion emphasizes the mechanistic rationale behind synthetic choices and outlines protocols for its potential synthesis and subsequent transformations.

Molecular Overview and Physicochemical Properties

This compound is an organic compound whose chemical behavior is governed by the interplay of its four distinct substituents.[1] The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, deactivating the ring and influencing its reactivity in other ways, such as susceptibility to nucleophilic aromatic substitution. The bromine (-Br) atom serves as a key functional handle for cross-coupling reactions. This multi-functional nature makes it a desirable precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

Caption: Structure of this compound.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1089281-86-6 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| IUPAC Name | 1-bromo-5-methoxy-2-methyl-4-nitrobenzene | [2] |

| Synonyms | 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene | [1][2][4] |

| Appearance | Pale yellow to brown solid (predicted) | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| Purity (Commercial) | Typically available at 95-97% | [1][3] |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this compound are not extensively documented in public literature, a robust and logical pathway can be designed from its structure using well-established principles of electrophilic aromatic substitution (EAS). The key challenge is the regioselective introduction of the nitro and bromo groups onto the 4-methylanisole scaffold. The proposed synthesis proceeds in two sequential EAS reactions.

Caption: Proposed two-step synthesis workflow.

Step 1: Regioselective Nitration of 4-Methylanisole

The synthesis commences with the nitration of commercially available 4-methylanisole. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already on the ring.

-

Mechanistic Rationale: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its strong +R (resonance) effect. The methyl group (-CH₃) is a less powerful activating, ortho, para-director. Since the para position relative to the methoxy group is blocked by the methyl group, electrophilic attack is directed to the ortho positions. The C2 position is sterically less hindered than the C3 position (which is flanked by both substituents) and is strongly activated by the adjacent methoxy group, making it the primary site for nitration.

Experimental Protocol: Nitration

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction: Slowly add 4-methylanisole (1.0 equivalent) to the nitrating mixture dropwise via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-methyl-2-nitroanisole product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield 4-methyl-2-nitroanisole.

Step 2: Regioselective Bromination of 4-Methyl-2-nitroanisole

The second step involves the bromination of the synthesized intermediate. The regioselectivity is now governed by the combined influence of three substituents.

-

Mechanistic Rationale: The directing effects of the three groups must be considered:

-

-OCH₃ (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-

-NO₂ (at C2): Strongly deactivating, directs meta (C4, C6).

-

-CH₃ (at C4): Weakly activating, directs ortho (C3, C5) and para (C1).

The positions are analyzed as follows:

-

C3: Activated by -CH₃ but sterically hindered and adjacent to the deactivating -NO₂ group.

-

C5: Activated by both the para-directing -OCH₃ group and the ortho-directing -CH₃ group. This position is strongly favored.

-

C6: Deactivated by the adjacent -NO₂ group, despite being ortho to the -OCH₃ group.

The concerted activating effects of the methoxy and methyl groups overwhelmingly direct the incoming electrophile (Br⁺) to the C5 position, leading to the desired product.

-

Experimental Protocol: Bromination

-

Setup: Dissolve 4-methyl-2-nitroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

-

Reagent Addition: Slowly add a solution of molecular bromine (Br₂, 1.05 equivalents) in the same solvent to the flask at room temperature. The characteristic red-brown color of bromine should fade as it is consumed.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Gentle heating may be required if the reaction is slow, but this increases the risk of side products.

-

Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: If using an organic solvent like dichloromethane, separate the organic layer. If using acetic acid, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (A Predictive Approach)

-

¹H NMR: The proton NMR spectrum is expected to be highly informative, showing four distinct singlet signals due to the absence of adjacent protons for splitting.

| Predicted Signal | Multiplicity | Integration | Approx. δ (ppm) | Assignment |

| Aromatic Proton | Singlet | 1H | ~7.8-8.0 | H-3 (deshielded by adjacent -NO₂) |

| Aromatic Proton | Singlet | 1H | ~7.0-7.2 | H-6 (shielded by -OCH₃) |

| Methoxy Protons | Singlet | 3H | ~3.9-4.1 | -OCH₃ |

| Methyl Protons | Singlet | 3H | ~2.3-2.5 | -CH₃ |

-

¹³C NMR: Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational frequencies should be observed for the functional groups:

-

~1520 & 1340 cm⁻¹: Asymmetric and symmetric C-NO₂ stretching.

-

~1260 & 1020 cm⁻¹: Asymmetric and symmetric C-O-C ether stretching.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching.

-

~550-650 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry: This technique provides a definitive self-validating check. The mass spectrum should exhibit a characteristic molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity: [M]⁺ at m/z ≈ 245 and [M+2]⁺ at m/z ≈ 247.

Chemical Reactivity and Potential Applications

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Caption: Potential downstream synthetic transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 5-bromo-2-amino-4-methylanisole. This transformation unlocks a wealth of subsequent reactions, particularly in the synthesis of nitrogen-containing heterocycles which are prevalent in medicinal chemistry.

-

Typical Protocol (SnCl₂): Reflux the starting material with an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate. Upon completion, basify the reaction mixture to precipitate tin salts and extract the desired aniline derivative.

-

-

Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide variety of substituents.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can form a new carbon-carbon bond, enabling the synthesis of biaryl structures.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine, providing access to complex diarylamines.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated nitroaromatics should be used to guide handling procedures.[5][6][7]

-

Hazard Identification (Inferred):

-

Handling and Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage:

Conclusion

This compound stands out as a highly functionalized and strategically valuable building block for advanced organic synthesis. Its predictable reactivity, governed by the electronic and steric properties of its substituents, allows for the design of logical and efficient synthetic routes. The presence of orthogonally reactive nitro and bromo groups provides researchers with the flexibility to perform sequential chemical modifications, making it an ideal starting point for the construction of complex molecules targeted for pharmaceutical and agrochemical applications. Proper characterization and adherence to safety protocols are paramount when working with this potent intermediate.

References

- CymitQuimica. (n.d.). CAS 1089281-86-6: this compound.

- AKSci. (n.d.). 1089281-86-6 this compound.

- Radner, F., et al. (1990). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.

- ECHEMI. (2019). 5-Bromo-4-methyl-2-nitroaniline SDS, 40371-63-9 Safety Data Sheets.

- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.

- PubChem. (n.d.). This compound | C8H8BrNO3 | CID 59441753.

- ChemWhat. (n.d.). This compound CAS#: 1089281-86-6.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-nitroanisole 95 103966-66-1.

- ChemDmart. (n.d.). Safety data sheet.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-5-nitroanisole.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitroanisole.

Sources

- 1. CAS 1089281-86-6: this compound [cymitquimica.com]

- 2. This compound | C8H8BrNO3 | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1089281-86-6 this compound AKSci 6349AJ [aksci.com]

- 4. 5-BroMo-4-甲基-2-硝基苯甲醚 CAS#:1089281-86-6 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 5. echemi.com [echemi.com]

- 6. chemdmart.com [chemdmart.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on 5-Bromo-4-methyl-2-nitroanisole: Properties, Synthesis, and Applications

Preamble: A Chemist's Perspective on a Versatile Scaffold

In the landscape of medicinal chemistry and synthetic research, the value of a chemical intermediate is measured by its versatility, reactivity, and potential to serve as a foundation for more complex molecular architectures. 5-Bromo-4-methyl-2-nitroanisole is one such compound. It is not merely a collection of atoms arranged in a specific geometry; it is a carefully orchestrated scaffold of functional groups, each offering a distinct "handle" for chemical manipulation. The interplay between the electron-withdrawing nitro group, the versatile bromine atom, and the electron-donating methoxy and methyl groups creates a unique electronic environment that dictates its reactivity. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, moving beyond a simple datasheet to explain the causality behind its properties and applications.

Part 1: Core Physicochemical and Structural Characteristics

The physical properties of this compound are a direct consequence of its molecular structure. The presence of a polar nitro group and a halogen, combined with a largely nonpolar aromatic backbone, results in a crystalline solid with moderate solubility in common organic solvents.[1]

Summary of Physical Properties

| Property | Value / Description | Reference(s) |

| IUPAC Name | 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene | [2] |

| Molecular Formula | C₈H₈BrNO₃ | [2] |

| Molecular Weight | 246.06 g/mol | [2] |

| Appearance | Pale yellow to brown crystalline solid | [1] |

| Melting Point | Data not available. The related isomer 5-Bromo-2-nitroanisole has a melting point of 90-95 °C. | |

| Solubility | Soluble in common organic solvents; limited solubility in water. | [1] |

| CAS Number | 1089281-86-6 | [1][2] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to understanding the compound's reactivity. The following diagram illustrates the connectivity of this compound.

Caption: 2D Chemical Structure of this compound.

Part 2: Spectroscopic Signature - A Predictive Analysis

-

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons: There are two protons on the aromatic ring. The proton at C3 will appear as a singlet, shifted downfield due to the deshielding effect of the adjacent nitro group. The proton at C6 will also be a singlet.

-

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around 3.9-4.1 ppm. The electron-withdrawing nitro group ortho to the methoxy group will cause a slight downfield shift compared to unsubstituted anisole.

-

Methyl Group (-CH₃): A singlet integrating to three protons will appear further upfield, likely in the 2.2-2.4 ppm region.

-

-

¹³C NMR Spectroscopy: The spectrum will show 8 distinct signals corresponding to each unique carbon atom.

-

Aromatic Carbons: The carbon atoms attached to the substituents (C1, C2, C4, C5) will have characteristic chemical shifts. C2 (bearing the nitro group) will be significantly downfield. C1 (bearing the methoxy group) will also be downfield but shielded relative to C2. C5 (bearing the bromine) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

-

Methoxy and Methyl Carbons: The methoxy carbon will appear around 56-60 ppm, while the methyl carbon will be upfield, around 15-20 ppm.

-

Part 3: Synthesis and Chemical Reactivity

Proposed Synthesis: Electrophilic Nitration

A logical and efficient synthesis of this compound involves the electrophilic nitration of a suitable precursor, such as 3-Bromo-4-methylanisole. The directing effects of the existing substituents are paramount in determining the outcome of this reaction. The methoxy group is a strong activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director. The bromine is a deactivating, ortho, para-director. The position ortho to the powerful methoxy group (C2) is the most activated and sterically accessible site for nitration.

Experimental Protocol: Nitration of 3-Bromo-4-methylanisole

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 50 mL) to 0 °C in an ice-water bath.

-

Substrate Addition: Slowly add 3-Bromo-4-methylanisole (10.0 g, 49.2 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 4.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is a key functional handle for building molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a powerful tool for forming carbon-carbon bonds.[3][4] This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a staple in drug discovery programs.[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reagent Preparation: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's completion using TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude residue by flash column chromatography on silica gel to isolate the coupled product.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Application in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block precisely because its functional groups allow for sequential and orthogonal chemical modifications.

-

Vector for C-C Bond Formation: As detailed above, the aryl bromide is an ideal substrate for introducing new carbon-based fragments via cross-coupling reactions, enabling the exploration of the binding pocket of a biological target.

-

Amine Precursor: The nitro group is readily reduced to an aniline under various conditions (e.g., Fe/HCl, H₂/Pd-C, SnCl₂). This resulting amine is a nucleophile and a key functional group for forming amides, sulfonamides, ureas, and other structures prevalent in active pharmaceutical ingredients (APIs).

-

Modulation of Physicochemical Properties: The methoxy and methyl groups are not merely spectators. They contribute to the molecule's lipophilicity and can engage in beneficial hydrophobic interactions within a protein's active site. The methoxy group can also serve as a hydrogen bond acceptor.

This multi-functional nature allows for the rapid generation of a library of diverse analogs from a single, common core, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug development.

Part 5: Safety and Handling

As with all halogenated nitroaromatic compounds, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information for: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Suzuki reaction.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 208-214.

Sources

- 1. CAS 1089281-86-6: this compound [cymitquimica.com]

- 2. This compound | C8H8BrNO3 | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

An In-depth Technical Guide to the Molecular Weight of 5-Bromo-4-methyl-2-nitroanisole

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is a foundational requirement for advancing drug development and synthesis programs. 5-Bromo-4-methyl-2-nitroanisole, a substituted aromatic compound, represents a class of molecules often utilized as intermediates in complex organic synthesis. The determination of its molecular weight is not merely an academic exercise; it is a critical quality control parameter that confirms the identity and purity of the compound, ensuring the reliability and reproducibility of subsequent experimental work.

This technical guide provides a comprehensive overview of the molecular weight of this compound. It moves beyond a simple statement of the value to detail the theoretical basis for its calculation and the practical, field-proven methodologies for its experimental verification. This document is intended for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical framework for the characterization of similar small organic molecules.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is essential before undertaking any analytical investigation. These properties influence choices regarding solvent selection, handling procedures, and the analytical techniques best suited for characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Monoisotopic Mass | 244.96876 Da | [1] |

| CAS Number | 1089281-86-6 | [2] |

| IUPAC Name | 1-bromo-5-methoxy-2-methyl-4-nitrobenzene | [1] |

| Physical Description | Solid at room temperature, pale yellow to brown in color. | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3][4] The calculation is based on the molecular formula and the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).[3][5]

For this compound (C₈H₈BrNO₃):

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 96.088 + 8.064 + 79.904 + 14.007 + 47.997 = 246.060 g/mol

This theoretical value is the benchmark against which experimental results are compared.

Experimental Determination via Mass Spectrometry

While the theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity of a synthesized compound. High-resolution mass spectrometry (MS) is the definitive technique for this purpose.[6] Among the various ionization techniques, Electrospray Ionization (ESI) is particularly well-suited for small organic molecules like this compound. ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte, thus keeping the molecule intact and primarily observing the molecular ion or a pseudo-molecular ion, which is crucial for unambiguous molecular weight determination.[7][8][9]

The principle of ESI-MS involves the production of ions from a liquid solution, their transfer into the gas phase, and their subsequent analysis based on their mass-to-charge ratio (m/z).[1][10]

Caption: Workflow for Molecular Weight Determination using ESI-MS.

Protocol: ESI-MS Analysis of this compound

This protocol describes a self-validating system for the accurate determination of the molecular weight of this compound using a standard ESI-MS instrument.

1. Materials and Reagents

-

This compound sample

-

HPLC-grade Methanol (Solvent)

-

HPLC-grade Acetonitrile (Solvent)

-

Formic Acid (0.1% v/v, for protonation)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster solution, appropriate for the mass range)

-

Microsyringe (100-500 µL)

-

Volumetric flasks and pipettes

2. Instrument Calibration

-

Causality: Instrument calibration is a critical step to ensure the mass accuracy of the measurement. Without proper calibration, the measured m/z values may be skewed, leading to an incorrect molecular weight assignment.

-

Procedure:

-

Prepare the mass spectrometer according to the manufacturer's guidelines.

-

Infuse the appropriate calibrant solution at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in the desired mass range (e.g., m/z 100-500).

-

Using the instrument's software, perform a mass calibration against the known m/z values of the calibrant peaks. The calibration should achieve a mass accuracy of < 5 ppm.

-

3. Sample Preparation

-

Causality: The analyte must be fully dissolved in a solvent compatible with ESI. The concentration should be low enough to avoid detector saturation and ion suppression effects. The addition of a small amount of acid (like formic acid) in positive ion mode facilitates the formation of the protonated molecule, [M+H]⁺, which is the ion we aim to detect.[9]

-

Procedure:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 Methanol:Water or Acetonitrile:Water) containing 0.1% formic acid.

-

4. Data Acquisition

-

Causality: The parameters of the ESI source are optimized to achieve stable spray and efficient ionization and desolvation, maximizing the signal of the ion of interest while minimizing fragmentation.

-

Procedure:

-

Set the mass spectrometer to operate in positive ion mode.

-

Set the mass range to scan from m/z 100 to 400.

-

Load the working solution into a microsyringe and place it in the syringe pump.

-

Infuse the sample at a low, stable flow rate (e.g., 5-10 µL/min).

-

Optimize ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, drying gas flow rate, and source temperature to obtain a stable and strong signal for the analyte.

-

Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

-

Data Interpretation: Decoding the Mass Spectrum

The output of the ESI-MS experiment is a mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z).[11]

Caption: Logical flow for interpreting the mass spectrum.

-

The Protonated Molecule [M+H]⁺: In positive mode ESI, the primary ion observed for this compound will be the protonated molecule. Its m/z value will be the molecular weight of the neutral molecule plus the mass of a proton (approx. 1.007 u).

-

Expected m/z = 246.060 + 1.007 = 247.067

-

-

The Isotopic Pattern of Bromine: A key confirmatory feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two distinct peaks in the mass spectrum for any bromine-containing ion:

-

An M peak corresponding to the molecule with ⁷⁹Br.

-

An M+2 peak, of almost equal intensity, corresponding to the molecule with ⁸¹Br.

-

Therefore, we expect to see a peak at m/z 247.07 and another peak of similar height at m/z 249.07 . The presence of this characteristic 1:1 doublet is definitive evidence for a compound containing a single bromine atom.

-

-

Other Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺.

-

Expected m/z = 246.060 + 22.990 = 269.050

-

This peak would also exhibit the M+2 isotopic pattern.

-

By identifying the [M+H]⁺ peak and its characteristic bromine isotopic pattern, the molecular weight can be confidently confirmed.

Safety and Handling

As a halogenated nitroaromatic compound, this compound requires careful handling in a laboratory setting.[12]

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[14]

-

Waste Disposal: Dispose of all waste containing this compound (including rinsate from glassware) in a designated, labeled halogenated organic waste container, following institutional hazardous waste disposal procedures.[12]

Conclusion

The molecular weight of this compound is theoretically calculated to be 246.06 g/mol based on its molecular formula, C₈H₈BrNO₃. This fundamental property is best confirmed experimentally using electrospray ionization mass spectrometry, a soft ionization technique that provides an unambiguous determination of the molecular mass. A successful analysis hinges on proper instrument calibration, optimized sample preparation, and a logical interpretation of the resulting mass spectrum, with special attention paid to the characteristic isotopic pattern imparted by the bromine atom. Adherence to rigorous analytical protocols and safety procedures ensures both the accuracy of the data and the protection of the researcher.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Wikipedia. Electrospray ionization.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.

- NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology.

- Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(8).

- NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology.

- Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.

- Wikipedia. Mass spectral interpretation.

- Chemistry LibreTexts. Interpreting Mass Spectra.

- NIST. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institute of Standards and Technology.

- NIST. Theoretical Mass Spectrometry. National Institute of Standards and Technology.

- University of California, Davis. Interpretation of mass spectra.

- OpenStax. Interpreting Mass Spectra. Organic Chemistry.

- PubChem. NIST Mass Spectrometry Data Center. National Center for Biotechnology Information.

- Venter, A. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 375-396.

- Michigan State University. Mass Spectrometry. Department of Chemistry.

- van der Veen, A. M. H., Meija, J., Possolo, A., & Hibbert, D. B. (2016). Guidelines for the use of atomic weights. Pure and Applied Chemistry, 88(12), 1219-1224.

- Massachusetts Institute of Technology. PSFC Halogenated Solvents. Plasma Science and Fusion Center.

- Ghosh, C., & Schnier, P. D. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2013, 932768.

- Molyneux, R. J., Beck, J. J., Colegate, S. M., Edgar, J. A., Gaffield, W., Gilbert, J., ... & Wormald, M. R. (2016). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 88(1-2), 143-168.

- IUPAC. Molar Mass Calculator.

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

- Vanderbilt University. Halogenated Solvents. Environmental Health and Safety.

- BIPM. New international guidelines on organic pure material standards. Bureau International des Poids et Mesures.

- Wikipedia. International Union of Pure and Applied Chemistry.

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. iupac.org [iupac.org]

- 4. webqc.org [webqc.org]

- 5. International Union of Pure and Applied Chemistry - Wikipedia [en.wikipedia.org]

- 6. Theoretical Mass Spectrometry | NIST [nist.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation [mdpi.com]

- 10. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-depth Technical Guide to the Synthesis Precursors of 5-Bromo-4-methyl-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing 5-Bromo-4-methyl-2-nitroanisole, a valuable substituted aromatic compound in organic synthesis. The document delves into the strategic selection of precursors, detailed reaction protocols, and the underlying chemical principles governing the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a bromo group for cross-coupling reactions, a nitro group amenable to reduction and further derivatization, and a methyl group influencing electronic and steric properties, makes it a versatile intermediate. This guide will focus on a primary and efficient synthetic route commencing from readily available starting materials.

Core Synthesis Pathway Overview

The most common and logical synthetic route to this compound involves a two-step process starting from 4-methyl-2-nitrophenol. This pathway is advantageous due to the availability of the starting material and the generally high yields achievable in both steps. The overall transformation can be visualized as follows:

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Primary Precursor: 4-Methyl-2-nitroanisole

The initial and crucial precursor for the target molecule is 4-methyl-2-nitroanisole. This compound is efficiently synthesized from 4-methyl-2-nitrophenol via a Williamson ether synthesis.

Causality Behind Experimental Choices:

The choice of dimethyl sulfate as the methylating agent is due to its high reactivity, which ensures an efficient conversion of the phenoxide ion to the corresponding anisole. The use of sodium hydroxide is to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide salt. A phase transfer catalyst, such as tetrabutylammonium bromide, is often employed to facilitate the reaction between the aqueous phenoxide and the organic methylating agent.

Experimental Protocol: Synthesis of 4-Methyl-2-nitroanisole

This protocol is adapted from a procedure described by Glenmark Pharmaceuticals S.A.[1]

Materials:

-

4-Methyl-2-nitrophenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve 4-methyl-2-nitrophenol (1 equivalent) in a solution of NaOH (1.5 equivalents) in water (10 volumes).

-

To this solution, add tetrabutylammonium bromide (0.05 equivalents) and dichloromethane (10 volumes).

-

Cool the resulting mixture to 10°C with stirring.

-

Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 10°C.

-

After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 10-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of 20% ethyl acetate in petroleum ether as the eluent to yield 4-methyl-2-nitroanisole as a yellow oil.

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Starting Material | 4-Methyl-2-nitrophenol | [1] |

| Key Reagents | Dimethyl sulfate, NaOH, TBAB | [1] |

| Solvent | Dichloromethane, Water | [1] |

| Reaction Time | 10-12 hours | [1] |

| Temperature | 10-25°C | [1] |

Part 2: Synthesis of this compound

The second step involves the electrophilic aromatic substitution of 4-methyl-2-nitroanisole to introduce a bromine atom at the C5 position.

Causality Behind Experimental Choices:

The aromatic ring of 4-methyl-2-nitroanisole is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. To achieve bromination, a potent electrophilic brominating system is required. N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is an effective reagent for this transformation.[2] The sulfuric acid protonates NBS, increasing the electrophilicity of the bromine atom. The directing effects of the substituents on the aromatic ring (methoxy and methyl groups are ortho, para-directing, while the nitro group is meta-directing) favor the substitution at the C5 position, which is ortho to the methoxy group and meta to the nitro group.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the bromination of a deactivated aromatic ring using NBS in sulfuric acid, which can be adapted for the synthesis of this compound.[2][3]

Materials:

-

4-Methyl-2-nitroanisole

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 4-methyl-2-nitroanisole (1 equivalent) to concentrated sulfuric acid.

-

Stir the mixture until the substrate is completely dissolved.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous suspension with dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

| Parameter | General Conditions | Reference |

| Yield | High (expected) | [2][3] |

| Starting Material | 4-Methyl-2-nitroanisole | |

| Key Reagents | N-Bromosuccinimide, Concentrated H₂SO₄ | [2][3] |

| Solvent | Concentrated H₂SO₄ | [2] |

| Reaction Time | Varies (monitor by TLC) | |

| Temperature | 0°C to room temperature |

Visualization of Key Structures

Figure 2: Chemical structures of key compounds in the synthesis pathway.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The presented two-step route, starting from 4-methyl-2-nitrophenol, offers a reliable and high-yielding pathway to this versatile intermediate. Careful control of reaction conditions, particularly during the bromination of the deactivated aromatic ring, is crucial for achieving high purity and yield. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this compound for applications in drug discovery and materials science.

References

Sources

- 1. 2-BROMO-5-METHYL-4-NITROANISOLE | 861076-28-0 [chemicalbook.com]

- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

The Bromo-Nitroaromatic Moiety: A Technical Guide to Reactivity and Synthetic Utility

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The interplay between the bromo and nitro functionalities on the aromatic scaffold imparts a unique and highly tunable reactivity profile. This guide provides an in-depth exploration of the electronic properties, synthesis, and characteristic reactions of bromo-nitroaromatic compounds. We will delve into the mechanistic underpinnings of their reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and chemoselective reductions. This document is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and comparative data to inform synthetic strategy and experimental design.

Core Principles: The Electronic Influence of the Bromo and Nitro Groups

The reactivity of a bromo-nitroaromatic compound is fundamentally governed by the electronic effects of its two key substituents: the bromine atom and the nitro group.

The Nitro Group (-NO₂): A Potent Activator for Nucleophilic Attack

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M).[4] This strong electron withdrawal significantly reduces the electron density of the aromatic ring, rendering it electrophilic and susceptible to nucleophilic attack.[5] This deactivation of the ring towards electrophilic aromatic substitution is a key characteristic of nitroaromatics.[4]

The Bromo Group (-Br): A Deactivating Ortho-, Para-Director and a Good Leaving Group

The bromine atom is also an electron-withdrawing group, primarily through its inductive effect (-I).[4] However, it possesses lone pairs of electrons that can be donated into the aromatic ring via the resonance effect (+M). While the inductive effect is stronger, making the ring less reactive towards electrophiles than benzene, the resonance effect directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the bromine atom's primary role is that of a good leaving group.

The combined presence of these two groups creates a molecule with a highly polarized aromatic ring, primed for a range of chemical transformations.

Synthesis of Bromo-Nitroaromatic Compounds

The synthesis of bromo-nitroaromatic compounds can be approached in two primary ways: nitration of bromobenzene or bromination of nitrobenzene. The choice of route is often dictated by the desired isomer and the principles of electrophilic aromatic substitution.

Synthesis of 1-Bromo-4-nitrobenzene and 1-Bromo-2-nitrobenzene

The nitration of bromobenzene is the preferred method for synthesizing the ortho and para isomers. The bromo group, being an ortho-, para-director, will direct the incoming nitronium ion (NO₂⁺) to these positions.[6]

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene [6]

-

Materials:

-

Bromobenzene (3.0 mL)

-

Concentrated Nitric Acid (4.0 mL)

-

Concentrated Sulfuric Acid (4.0 mL)

-

Ice

-

95% Ethanol

-

-

Procedure:

-

In a 50-mL Erlenmeyer flask, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Swirl to mix and cool the mixture to room temperature in an ice-water bath.

-

Slowly add 3.0 mL of bromobenzene to the acid mixture in 0.5 mL portions over a 5-minute period, swirling the flask regularly. Maintain the temperature to minimize the formation of dinitro products.

-

After the addition is complete, warm the flask in a 50-60°C water bath for 15 minutes with swirling.

-

Cool the reaction mixture on ice and then pour it into a beaker containing 50 mL of water.

-

Collect the solid product by suction filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from 95% ethanol to obtain pure 1-bromo-4-nitrobenzene. The ortho isomer, 1-bromo-2-nitrobenzene, is more soluble and will remain in the filtrate.[6]

-

Synthesis of 1-Bromo-3-nitrobenzene

To synthesize the meta isomer, the bromination of nitrobenzene is the logical route. The strongly deactivating and meta-directing nitro group will direct the incoming electrophile (Br⁺) to the 3-position.[7][8]

Experimental Protocol: Synthesis of 1-Bromo-3-nitrobenzene [9]

-

Materials:

-

Dry Nitrobenzene (2.2 moles)

-

Iron Powder (26 g)

-

Dry Bromine (3.5 moles)

-

Saturated Sodium Bisulfite Solution

-

-

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place the dry nitrobenzene.

-

Heat the flask in an oil bath to 135–145°C.

-

Add 8 g of iron powder to the stirred nitrobenzene.

-

Slowly add the dry bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled.

-

Add the remaining iron powder in two portions during the bromine addition.

-

After the addition is complete, continue to stir and heat for 1 hour, or until the evolution of hydrogen bromide ceases.

-

Pour the hot reaction mixture into 1.5 L of water containing 50 mL of a saturated sodium bisulfite solution to quench any unreacted bromine.

-

The crude 1-bromo-3-nitrobenzene is then isolated by steam distillation. The product solidifies on cooling and can be collected by filtration. The typical yield is 60-75%.[9]

-

Table 1: Comparison of Synthetic Routes to 1-Bromo-3-nitrobenzene

| Synthesis Method | Starting Material | Reagents & Catalysts | Reaction Conditions | Yield (%) | Reference(s) |

| Direct Bromination | Nitrobenzene | Bromine (Br₂), Iron (Fe) powder | Heat at 135–145°C | 60–75% | [7] |

| Direct Bromination with Silver Salt | Nitrobenzene | Bromine (Br₂), Silver sulfate (Ag₂SO₄) in H₂SO₄ | Shaken at room temperature for 16 hours | 70% | [7] |

| Bromination with DBDMH | Nitrobenzene | 5,5-dimethyl-1,3-dibromohydantoin (DBDMH), H₂SO₄ | Cooled to <40°C, then stirred | 95% | [7] |

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity

The most characteristic reaction of bromo-nitroaromatic compounds is nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the electron-withdrawing nitro group.

The SNAr Mechanism: A Stepwise Exploration

The SNAr reaction is a two-step process:

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.

Caption: The SNAr mechanism for bromo-nitroaromatic compounds.

The Critical Role of Nitro Group Positioning

The rate of the SNAr reaction is highly dependent on the position of the nitro group relative to the bromine atom. The reaction is significantly faster when the nitro group is in the ortho or para position. This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing substantial stabilization.[7][10]

When the nitro group is in the meta position, it cannot participate in resonance stabilization of the negative charge. It can only offer weak inductive stabilization.[11] Consequently, meta-bromo-nitroaromatic compounds are much less reactive in SNAr reactions than their ortho and para counterparts.[7][10]

Caption: Comparison of Meisenheimer complex stabilization.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo-nitroaromatic compounds are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. Bromo-nitroaromatics readily participate in this reaction, providing access to a wide range of biaryl and substituted aromatic compounds.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-nitrobenzene

-

Materials:

-

1-Bromo-4-nitrobenzene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

-

SPhos (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, SPhos, 1-bromo-4-nitrobenzene, and phenylboronic acid.

-

Add K₃PO₄ and 1,4-dioxane.

-

Heat the reaction mixture to 100°C and stir for 4 hours.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

The organic layer is dried, filtered, and concentrated. The product can be purified by column chromatography. A typical yield for this reaction is around 95%.[12]

-

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Nitro-substituted Aryl Bromides

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [12] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [12] |

| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [12] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene with Aniline [13]

-

Materials:

-

1,3-Dibromo-5-nitrobenzene (1.0 mmol)

-

Aniline (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2 mmol)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add 1,3-dibromo-5-nitrobenzene, Pd(OAc)₂, and XPhos to a dry Schlenk tube.

-

Add NaOtBu to the tube.

-

Add anhydrous toluene followed by aniline.

-

Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and quench with water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography. Typical yields range from 75-90%.[13]

-

Chemoselective Reduction of the Nitro Group

The nitro group in bromo-nitroaromatic compounds can be selectively reduced to an amino group, which is a highly valuable transformation as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. This opens up a plethora of possibilities for further functionalization of the aromatic ring. The key challenge is to achieve this reduction without affecting the bromo substituent (hydrodehalogenation).

Several methods have been developed for the chemoselective reduction of nitro groups in the presence of halogens.

Table 3: Reagents for Chemoselective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes | Reference(s) |

| H₂/Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides (Br, Cl). | [2] |

| Fe/Acid | Iron powder in acidic medium (e.g., acetic acid) | Mild conditions, good for substrates with other reducible groups. | [2] |

| SnCl₂ | Tin(II) chloride | Mild method, tolerant of other reducible groups. | [2] |

| Zn/Acid | Zinc powder in acidic medium (e.g., acetic acid) | Mild conditions, good for substrates with other reducible groups. | [2] |

| Hydrazine hydrate/Pd/C | Microwave irradiation | Can selectively reduce the nitro group, while higher temperatures can lead to dehalogenation. | [14] |

| Tetrahydroxydiboron/4,4'-bipyridine | Room temperature, 5 minutes | Metal-free, highly chemoselective, and tolerates a wide range of functional groups including halogens. | [10] |

Experimental Protocol: Chemoselective Reduction of a Nitro Group using Tetrahydroxydiboron

-

Materials:

-

Aromatic nitro compound (e.g., 1-bromo-4-nitrobenzene) (5.00 mmol)

-

Diboronic acid (15.0 mmol, 3.0 eq.)

-

4,4'-Bipyridyl (0.025 mmol, 0.50 mol%)

-

DMF (30 mL)

-

-

Procedure:

-

To a solution of the aromatic nitro compound and diboronic acid in DMF, add 4,4'-bipyridyl at room temperature.

-

Stir the mixture at room temperature for 1 hour.

-